2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a carboxylic acid group at position 5 and a methylamino group at position 2 makes this compound unique. It has applications in various fields, including medicinal chemistry, where it is studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable β-keto ester and an amidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the original methylamino or oxo groups.
Scientific Research Applications
2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(ethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the methylamino group at position 2, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H7N3O3 |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-7-6-8-2-3(5(11)12)4(10)9-6/h2H,1H3,(H,11,12)(H2,7,8,9,10) |
InChI Key |
PIAYHSADMBQTDP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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